molecular formula C19H25N3O4S B2925099 (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797846-98-0

(3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2925099
CAS No.: 1797846-98-0
M. Wt: 391.49
InChI Key: AUNWBPXAFZWJMG-UHFFFAOYSA-N
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Description

This compound is a member of the complex family of organic molecules, marked by its intricate structure involving an azetidine ring bonded with both a sulfonyl group and a pyrazole ring. Each functional group within the compound contributes unique chemical and physical properties, making it a molecule of interest in various fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the azetidine ring via cyclization of a suitable precursor. This is followed by the introduction of the isobutylsulfonyl group through a sulfonylation reaction, and finally the attachment of the pyrazole ring through a coupling reaction. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: : Industrial scale-up might involve optimizing each synthetic step to increase yield and reduce production costs. This may include using flow chemistry techniques to ensure consistent reaction conditions and minimize batch-to-batch variations. The purification of the final product can involve advanced chromatographic techniques to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo a variety of chemical reactions, including but not limited to:

  • Oxidation: : The methoxyphenyl group can be a site for oxidation reactions, potentially forming phenolic derivatives.

  • Reduction: : The sulfonyl group is stable but under strong reducing conditions, could be reduced to the corresponding sulfinyl or sulfhydryl compounds.

  • Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions.

Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, reduced sulfonyl compounds, and substituted azetidine derivatives. Each product's formation is influenced by the reaction conditions and the reactivity of the functional groups.

Scientific Research Applications

The diverse functional groups within the compound make it a valuable tool in scientific research:

  • Chemistry: : It serves as a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural features allow it to interact with various biological macromolecules, making it a potential probe in biochemical studies.

  • Medicine: : The compound’s unique features might be explored for therapeutic effects, potentially serving as a lead compound in drug discovery.

  • Industry: : It could be used in the development of novel materials or as a catalyst in specific chemical processes.

Mechanism of Action

Mechanism of Effects: : The compound’s activity is dictated by the interactions of its functional groups with molecular targets. For example, the azetidine ring's strained structure can interact with biological enzymes, potentially inhibiting their activity.

Molecular Targets and Pathways: : It may target specific enzymes or receptors in the body, interfering with normal biochemical pathways. This can lead to therapeutic effects, such as inhibition of a disease-causing enzyme or modulation of receptor activity.

Comparison with Similar Compounds

Unique Features: : Compared to other compounds with azetidine or pyrazole rings, (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of functional groups and their spatial arrangement, which may impart distinctive reactivity and biological activity.

Similar Compounds: : Similar compounds might include:

  • (3-(sulfonyl)azetidin-1-yl)(pyrazol-5-yl)methanones: : Sharing core structures but differing in specific substituents.

  • Methoxyphenyl-substituted pyrazoles: : Varying by the presence of different substituents on the phenyl ring.

  • Azetidine derivatives: : With other substituents instead of isobutylsulfonyl group.

This compound encapsulates the intricate beauty of organic chemistry, where structure and function interplay to create molecules with vast potential and significance across multiple fields

Properties

IUPAC Name

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-13(2)12-27(24,25)16-10-22(11-16)19(23)18-9-17(20-21(18)3)14-6-5-7-15(8-14)26-4/h5-9,13,16H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNWBPXAFZWJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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